Hsd17B13-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-14 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is predominantly found in the liver. HSD17B13 has been implicated in various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors like this compound are being studied for their potential therapeutic effects in treating these conditions .
Chemical Reactions Analysis
Hsd17B13-IN-14, like other inhibitors of HSD17B13, undergoes various chemical reactions. These reactions include:
Oxidation and Reduction: As an enzyme inhibitor, it interacts with the NAD+ cofactor, which is involved in redox reactions.
Common reagents and conditions used in these reactions include NAD+ and specific lipid/detergent molecules that interact with the active site residues . The major products formed from these reactions are typically modified versions of the inhibitor that retain or enhance its inhibitory activity.
Scientific Research Applications
Hsd17B13-IN-14 has several scientific research applications:
Mechanism of Action
Hsd17B13-IN-14 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of harmful lipid intermediates that contribute to liver inflammation and fibrosis . The molecular targets include the active site residues of HSD17B13 and the NAD+ cofactor .
Comparison with Similar Compounds
Hsd17B13-IN-14 can be compared with other similar compounds such as BI-3231 . Both compounds target HSD17B13 and are being studied for their potential therapeutic effects in liver diseases. this compound may have unique structural features that enhance its specificity and efficacy compared to other inhibitors .
Similar compounds include:
BI-3231: A potent and selective HSD17B13 inhibitor.
Other HSD17B13 inhibitors: Various other inhibitors are being developed and studied for their effects on liver diseases.
Properties
Molecular Formula |
C21H16ClN3O3S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(1H-indol-3-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S/c22-15-9-12(5-6-18(15)26)20(27)25-17-7-8-29-19(17)21(28)24-11-13-10-23-16-4-2-1-3-14(13)16/h1-10,23,26H,11H2,(H,24,28)(H,25,27) |
InChI Key |
YGJDFURVOBVBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.